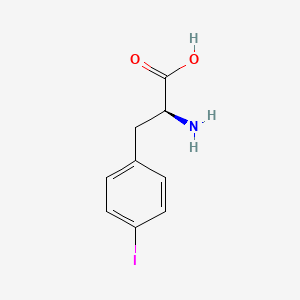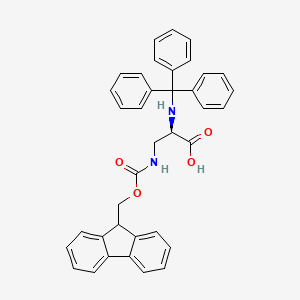
Trt-D-Dap(Fmoc)-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trt-D-Dap(Fmoc)-OH: is a synthetic compound commonly used in peptide synthesis. It is a derivative of diaminopropionic acid (Dap) with protective groups, namely trityl (Trt) and fluorenylmethyloxycarbonyl (Fmoc), which are used to protect the amino and carboxyl groups during chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Trt-D-Dap(Fmoc)-OH typically involves the following steps:
Protection of the Amino Groups: The amino groups of diaminopropionic acid are protected using trityl and Fmoc groups. This is usually done by reacting diaminopropionic acid with trityl chloride and Fmoc chloride in the presence of a base such as triethylamine.
Purification: The product is purified using techniques such as column chromatography to isolate the desired compound.
Industrial Production Methods
Industrial production methods for this compound would involve scaling up the laboratory synthesis process, ensuring high purity and yield. This might include optimizing reaction conditions, using automated synthesis equipment, and employing large-scale purification techniques.
化学反应分析
Types of Reactions
Trt-D-Dap(Fmoc)-OH: can undergo various chemical reactions, including:
Deprotection Reactions: Removal of the Trt and Fmoc groups under acidic or basic conditions.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents like HBTU or DIC.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) for Trt removal, piperidine for Fmoc removal.
Coupling: HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate), DIC (N,N’-diisopropylcarbodiimide).
Major Products
The major products formed from these reactions are peptides with specific sequences, where this compound serves as a building block.
科学研究应用
Trt-D-Dap(Fmoc)-OH: is used in various scientific research applications, including:
Peptide Synthesis: As a protected amino acid derivative, it is used in the synthesis of peptides and proteins.
Drug Development: It can be used to create peptide-based drugs with specific biological activities.
Biological Studies: Used in the study of protein-protein interactions, enzyme-substrate interactions, and other biochemical processes.
作用机制
The mechanism of action of Trt-D-Dap(Fmoc)-OH is primarily related to its role in peptide synthesis. The protective groups (Trt and Fmoc) prevent unwanted side reactions during the synthesis process, allowing for the selective formation of peptide bonds. Once the desired peptide is synthesized, the protective groups are removed to yield the final product.
相似化合物的比较
Trt-D-Dap(Fmoc)-OH: can be compared with other protected amino acid derivatives, such as:
Boc-D-Dap(Fmoc)-OH: Uses a tert-butyloxycarbonyl (Boc) group instead of Trt.
Cbz-D-Dap(Fmoc)-OH: Uses a benzyloxycarbonyl (Cbz) group instead of Trt.
Uniqueness
The uniqueness of This compound lies in its specific protective groups, which offer distinct advantages in terms of stability and ease of removal during peptide synthesis.
Conclusion
This compound: is a valuable compound in the field of peptide synthesis, offering specific advantages due to its protective groups. Its applications in scientific research, particularly in the synthesis of peptides and proteins, make it an important tool for chemists and biochemists.
属性
IUPAC Name |
(2R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(tritylamino)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H32N2O4/c40-35(41)34(24-38-36(42)43-25-33-31-22-12-10-20-29(31)30-21-11-13-23-32(30)33)39-37(26-14-4-1-5-15-26,27-16-6-2-7-17-27)28-18-8-3-9-19-28/h1-23,33-34,39H,24-25H2,(H,38,42)(H,40,41)/t34-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUDPKNWTNWZJPY-UUWRZZSWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(CNC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N[C@H](CNC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H32N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
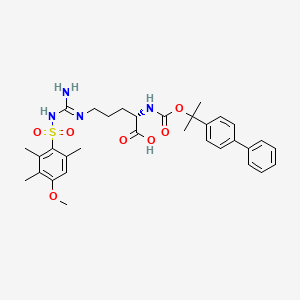

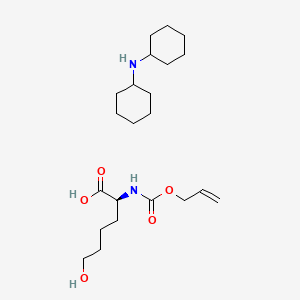
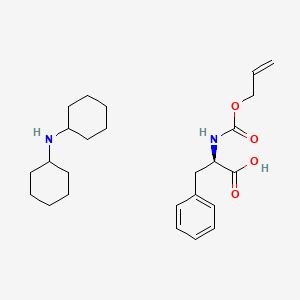
![2-[[1-(1-adamantyl)-2-methylpropan-2-yl]oxycarbonylamino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B613244.png)
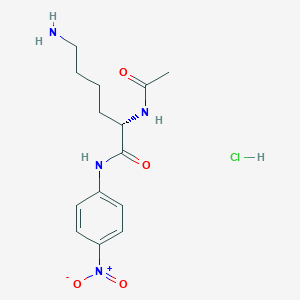
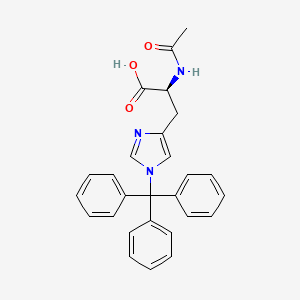
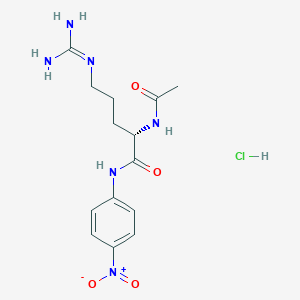
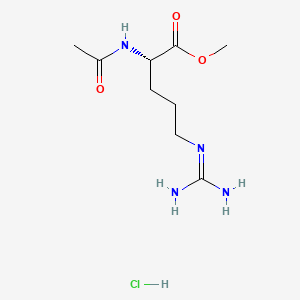
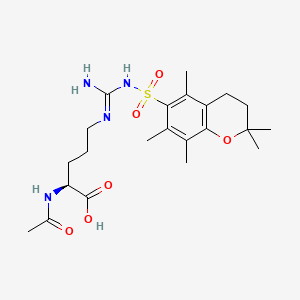
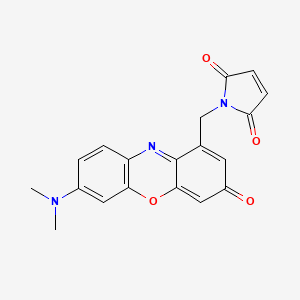

![2-Amino-3-[4-(phosphonomethyl)phenyl]propanoic acid](/img/structure/B613261.png)
